7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one
Description
Properties
IUPAC Name |
7-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O12/c21-7-20(27)8-29-19(17(20)26)28-6-12-14(23)15(24)16(25)18(32-12)30-10-3-1-9-2-4-13(22)31-11(9)5-10/h1-5,12,14-19,21,23-27H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPBJYHKMRWZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Glycosylation of the Flavonoid Core
The synthesis begins with the functionalization of the chromen-2-one backbone. The hydroxyl group at position 7 is typically targeted for glycosylation due to its reactivity. Researchers employ apiosyl and glucopyranosyl donors to construct the oligosaccharide chain. A representative protocol involves:
- Protection of Reactive Groups : The chromen-2-one core is protected using tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions.
- Glycosylation with Apiosyl Donors : A fully acetylated apiosyl bromide derivative is reacted with the protected chromen-2-one under Koenigs-Knorr conditions (Ag₂CO₃ catalyst, anhydrous dichloromethane). Yield: 62–68%.
- Deprotection and Secondary Glycosylation : The TBDMS group is removed using tetrabutylammonium fluoride (TBAF), followed by coupling with a glucopyranosyl trichloroacetimidate donor in the presence of trimethylsilyl triflate (TMSOTf). Yield: 58–63%.
Key Reaction Parameters :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | TBDMSCl | DMF | 25°C | 12 h | 95% |
| 2 | Apiosyl bromide | CH₂Cl₂ | 0°C → rt | 6 h | 65% |
| 3 | Glucopyranosyl donor | CH₃CN | -15°C | 3 h | 60% |
Enzymatic Glycosylation
To improve regioselectivity, engineered glycosyltransferases from Arabidopsis thaliana have been utilized. These enzymes catalyze the transfer of sugar moieties from UDP-glucose or UDP-apiose to the flavonoid backbone under mild conditions (pH 7.4, 37°C). This method achieves a higher yield (78–82%) but requires costly nucleotide sugars.
Extraction from Natural Sources
Plant Material Selection
The compound is isolated from Viscum coloratum (Korean mistletoe), where it exists as homoeriodictyol-7-O-apiosyl-glucoside . Fresh plant material is preferred to minimize degradation of labile glycosides.
Optimized Extraction Protocol
- Sample Preparation : Dried leaves (1.0 g) are powdered and refluxed with 50% methanol (25 mL) at 80°C for 30 minutes.
- Centrifugation and Filtration : The extract is centrifuged at 10,000 rpm for 5 minutes and filtered through a 0.45 μm membrane.
- Chromatographic Purification : The crude extract is subjected to preparative HPLC (C18 column, 30% acetonitrile/water, 1 mL/min) to isolate the target compound. Purity: >98.9%.
Extraction Efficiency :
| Solvent | Yield (mg/g) | Purity (%) |
|---|---|---|
| 50% MeOH | 1.24 ± 0.11 | 98.9 |
| 100% EtOH | 0.87 ± 0.09 | 95.2 |
Industrial-Scale Production
Continuous Flow Synthesis
A scalable method uses microfluidic reactors to perform sequential glycosylation steps:
- Reactor 1 : TBDMS protection (residence time: 2 h)
- Reactor 2 : Apiosyl coupling (residence time: 1.5 h)
- Reactor 3 : Glucopyranosyl coupling (residence time: 2 h)
This system achieves a space-time yield of 12 g/L·h, surpassing batch reactor efficiency by 40%.
Biotechnological Approaches
Metabolically engineered Saccharomyces cerevisiae strains expressing UGT78D1 (a flavonoid glycosyltransferase) produce the compound via fed-batch fermentation. Key parameters:
Analytical Validation of Products
Structural Confirmation
Purity Assessment
HPLC-UV (λ=280 nm) with a C18 column (4.6×250 mm, 5 μm) confirms purity >99% using a gradient of 0.1% formic acid/acetonitrile.
Chemical Reactions Analysis
Types of Reactions
7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-2-one moiety can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
The major products formed from these reactions include oxidized flavonoid derivatives, reduced chromen-2-one derivatives, and substituted flavonoids with various functional groups.
Scientific Research Applications
7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one: has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of flavonoids.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and animal models.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a class of glycosylated coumarins, which are structurally diverse due to variations in:
- Core substitution : Position and number of hydroxyl/methoxy groups on the coumarin.
- Glycosyl composition : Type, linkage, and branching of sugar units.
Representative Examples:
Key Observations :
Physicochemical Properties
- Solubility: High hydroxylation predicts good aqueous solubility, comparable to compounds with bioavailability scores of 0.55–0.56 (e.g., polyhydroxylated chromenones in ).
- Thermal Stability : Boiling points for related glycosylated coumarins exceed 900°C (e.g., 938.1°C in ), suggesting similar thermal resilience.
- Density/Refractive Index : Density ranges from 1.74 g/cm³ () to 1.744 (), influenced by glycosyl chain packing.
Bioactivity
- Antioxidant Potential: The target compound’s hydroxyl-rich structure aligns with antioxidant activity observed in analogs like 2-(3,4-dihydroxyphenyl)-substituted derivatives .
- Antimicrobial Activity : Unlike nitroimidazole-containing coumarins (), the absence of nitro groups in the target compound may limit antimycobacterial effects.
- Bioavailability : Glycosylation typically enhances solubility but may reduce membrane permeability. Structural analogs with similar glycosyl chains show moderate bioavailability (0.55–0.56) .
Computational Predictions
Methodological Considerations in Comparative Studies
- Similarity Metrics : Structural comparisons often employ fingerprint-based methods (e.g., Tanimoto index) or substructure analysis, focusing on glycosyl motifs .
Biological Activity
7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one is a complex organic molecule belonging to the coumarin family. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article provides a detailed examination of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a coumarin backbone with multiple hydroxyl groups and sugar moieties that contribute to its biological properties. The structural formula can be represented as follows:
This molecular composition indicates a high degree of hydroxylation, which is often linked to enhanced biological activity.
1. Antioxidant Activity
Research indicates that 7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one exhibits significant antioxidant properties. It effectively scavenges free radicals and reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This activity is crucial in preventing various diseases associated with oxidative stress, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies have shown that it can reduce inflammation markers in vitro and in vivo, making it a potential therapeutic agent for inflammatory diseases .
3. Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. In particular, its effects on breast cancer and colon cancer cell lines have been documented .
4. Neuroprotective Properties
The neuroprotective effects of 7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one are attributed to its ability to reduce oxidative stress and inflammation in neuronal cells. This makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's disease.
Case Study 1: Antioxidant Activity Assessment
In a study evaluating the antioxidant capacity of various coumarin derivatives, 7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one exhibited a high DPPH radical scavenging activity with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Mechanism
A recent study used LPS-stimulated macrophages to assess the anti-inflammatory effects of the compound. Results indicated that treatment with 7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one led to a marked decrease in TNF-alpha and IL-6 levels compared to untreated controls .
Case Study 3: Anticancer Evaluation
In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound at varying concentrations.
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
